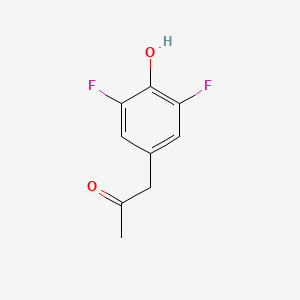

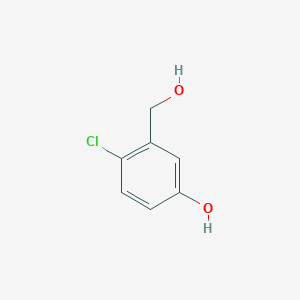

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

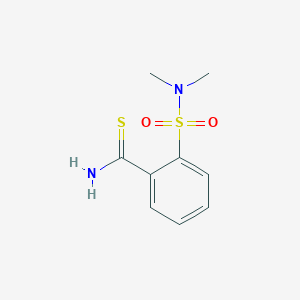

“Cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is a heterocyclic aromatic organic compound. It is a chiral compound and contains a mixture of enantiomers . The compound has received considerable attention in scientific research due to its versatile and important properties.

Molecular Structure Analysis

The molecular formula of “cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid” is C15H18O3 . The InChI code is 1S/C15H18O3/c1-9-3-6-13 (10 (2)7-9)14 (16)11-4-5-12 (8-11)15 (17)18/h3,6-7,11-12H,4-5,8H2,1-2H3, (H,17,18)/t11-,12+/m0/s1 . The compound contains a total of 37 bonds, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It has a molecular weight of 246.31 g/mol .Aplicaciones Científicas De Investigación

Analytical Chemistry and Biomonitoring

- Application in Analytical Methods : cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is utilized in analytical chemistry, particularly in the quantification of synthetic pyrethroid insecticides' urinary metabolites. A study developed an isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for measuring metabolites including cis- and trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acids in human urine. This approach is pivotal in monitoring exposure to pyrethroid insecticides (Baker, Olsson, & Barr, 2004).

Organic Synthesis

- In Organic Synthesis : This compound plays a significant role in organic synthesis. For example, the cis,cis,cis-1,2,3,4-Tetrakis(diphenylphosphinomethyl)cyclopentane –[PdCl(C3H5)]2 system, which includes similar cyclopentane structures, is utilized in catalyzing cross-coupling reactions. Such systems are instrumental in synthesizing complex organic compounds and have a remarkable influence on the yield and efficiency of these reactions (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).

Environmental Sciences

- Environmental Science Applications : In environmental sciences, methods have been developed for detecting and quantifying metabolites of synthetic pyrethroids in environmental samples. Such analyses often involve the study of compounds structurally related to cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, providing insights into environmental exposure and contamination levels (Leng & Gries, 2005).

Drug Design and Pharmacology

- In Drug Design : The compound and its related structures are explored in drug design. For instance, the cyclopentane-1,3-dione moiety, resembling the core structure of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid, is investigated as a novel isostere for the carboxylic acid functional group. This exploration aids in the development of new drugs, particularly as receptor antagonists (Ballatore et al., 2011).

Toxicology

- In Toxicology Studies : The related cyclopentane carboxylic acids are used in toxicological research, particularly in studying the metabolism and effects of synthetic pyrethroids. These studies help in understanding the impact of these compounds on human health and the environment (Lestremau, Willemin, Chatellier, Desmots, & Brochot, 2014).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKRTGYZDFMFMB-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.